4-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID
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Overview
Description
4-(2-Fluoro-4-methylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methylphenyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-fluoro-4-methylphenylboronic acid and a suitable nicotinic acid derivative under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst such as palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-Fluoro-4-methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Fluoro-4-methylphenylboronic acid
Uniqueness
4-(2-Fluoro-4-methylphenyl)nicotinic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-10(12(14)6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMEDSDWGJAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692470 |
Source
|
Record name | 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-39-3 |
Source
|
Record name | 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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